4-Phenyl-2-butanol

描述

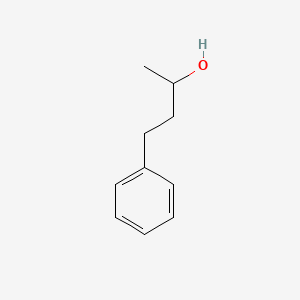

Structure

3D Structure

属性

IUPAC Name |

4-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWRKZLROIFUML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862904 | |

| Record name | 4-Phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a floral-fruity, herbaceous odour | |

| Record name | 4-Phenyl-2-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/803/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

123.00 to 124.00 °C. @ 15.00 mm Hg | |

| Record name | 4-Phenyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 4-Phenyl-2-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/803/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.977-0.983 | |

| Record name | 4-Phenyl-2-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/803/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2344-70-9 | |

| Record name | 4-Phenyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2344-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-2-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002344709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2344-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYL-2-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ2IE5UDQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Phenyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenyl-2-Butanol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-phenyl-2-butanol, a versatile secondary alcohol with applications in organic synthesis and as a chiral building block. This document details its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis.

Chemical Structure and Identification

This compound is an organic compound featuring a butanol backbone with a phenyl group attached to the fourth carbon. The hydroxyl (-OH) group is located on the second carbon, classifying it as a secondary alcohol.[1] The presence of a chiral center at the second carbon atom means that this compound can exist as two enantiomers, (R)-4-phenyl-2-butanol and (S)-4-phenyl-2-butanol, or as a racemic mixture.

Molecular Structure:

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Safety and Handling

This compound is a combustible liquid. [2]Standard laboratory safety precautions should be followed when handling this chemical. This includes wearing personal protective equipment such as safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [3][4]For detailed safety information, refer to the Safety Data Sheet (SDS).

Applications

This compound is a valuable intermediate in organic synthesis. Its chiral nature makes it a useful building block for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. It is also used as a fragrance ingredient in perfumes and cosmetics due to its pleasant floral and fruity aroma. [5]Furthermore, it can be used as a reagent for the direct alkylation of amines through biocatalytic hydrogen borrowing.

References

Synthesis of 4-Phenyl-2-Butanol from Benzylacetone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-phenyl-2-butanol from benzylacetone (B32356) (also known as 4-phenyl-2-butanone). The primary transformation involves the reduction of the ketone functional group in benzylacetone to a secondary alcohol. This document details two principal synthetic methodologies: catalytic hydrogenation and chemical reduction using sodium borohydride (B1222165). For each method, detailed experimental protocols are provided, and quantitative data are summarized for comparative analysis.

Executive Summary

The conversion of benzylacetone to this compound is a fundamental organic transformation with applications in the synthesis of fine chemicals and pharmaceutical intermediates. The choice of synthetic route depends on factors such as desired selectivity, scalability, and available resources. Catalytic hydrogenation offers a green and efficient method, with selectivity being highly dependent on the choice of catalyst and solvent. Chemical reduction with sodium borohydride provides a convenient and high-yielding laboratory-scale alternative that selectively reduces the ketone without affecting the phenyl ring.

Data Presentation

The following tables summarize the quantitative data associated with the primary synthetic routes for the synthesis of this compound from benzylacetone.

Table 1: Catalytic Hydrogenation of Benzylacetone

| Parameter | Value | Reference |

| Catalyst | 4% Pt/TiO₂ | [1][2] |

| Substrate | Benzylacetone (13.5 mmoles) | [1][2] |

| Catalyst Loading | 0.1 g | [1][2] |

| Solvent | 2-Propanol (50 mL) | [1][2] |

| Temperature | 70 °C | [1][2] |

| H₂ Pressure | 5 bar | [1][2] |

| Stirring Speed | 1400 rpm | [3] |

| Selectivity for this compound (at 15% conversion) | >95% | [1] |

| Competing Reaction | Hydrogenation of the phenyl ring to form 4-cyclohexyl-2-butanone and 4-cyclohexyl-2-butanol (favored in alkane solvents) | [1][2][4] |

Table 2: Chemical Reduction of Benzylacetone using Sodium Borohydride

| Parameter | Typical Value/Condition | Reference |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [5][6] |

| Substrate | Benzylacetone | [5][6] |

| Molar Ratio (NaBH₄:Substrate) | 1.1 - 1.5 equivalents | [5] |

| Solvent | Methanol (B129727) or Ethanol | [5][6] |

| Temperature | 0 °C to Room Temperature | [5] |

| Reaction Time | Typically 1 - 3 hours | [5] |

| Work-up | Quenching with water or dilute acid, extraction with an organic solvent | [7] |

| Expected Yield | High (>90%) | [6] |

| Selectivity | Highly selective for the ketone reduction; does not reduce the phenyl ring. | [6] |

Experimental Protocols

Method 1: Catalytic Hydrogenation

This protocol is based on the selective hydrogenation of the carbonyl group of benzylacetone using a platinum-on-titania catalyst in an alcohol solvent.[1][2]

Materials:

-

Benzylacetone (4-phenyl-2-butanone)

-

4% Pt/TiO₂ catalyst

-

2-Propanol (anhydrous)

-

Hydrogen gas (high purity)

-

Pressurized reaction vessel (e.g., Parr hydrogenator)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable pressurized reaction vessel, charge 0.1 g of 4% Pt/TiO₂ catalyst.

-

Add 50 mL of anhydrous 2-propanol to the vessel.

-

Add 13.5 mmoles of benzylacetone to the solvent and catalyst mixture.

-

Seal the reaction vessel and purge several times with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel to 5 bar with hydrogen gas.

-

Commence stirring at 1400 rpm and heat the reaction mixture to 70 °C.

-

Monitor the reaction progress by monitoring hydrogen uptake or by periodic sampling and analysis (e.g., GC-MS).

-

Upon completion of the reaction (cessation of hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen pressure.

-

Purge the vessel with nitrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent can be removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Method 2: Sodium Borohydride Reduction

This protocol describes a general procedure for the reduction of benzylacetone using sodium borohydride, a mild and selective reducing agent.[5][6]

Materials:

-

Benzylacetone (4-phenyl-2-butanone)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve benzylacetone in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is in the range of 0.5-1.0 M.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 molar equivalents) portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction and gas evolution.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and slowly quench the excess sodium borohydride by the dropwise addition of deionized water, followed by 1 M HCl until the gas evolution ceases and the pH is neutral to slightly acidic.

-

Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Transfer the resulting aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be purified by vacuum distillation or flash column chromatography.

Visualizations

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound from benzylacetone.

Experimental Workflow: Sodium Borohydride Reduction

Caption: A typical experimental workflow for the sodium borohydride reduction of benzylacetone.

References

- 1. researchgate.net [researchgate.net]

- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sodium Borohydride [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. web.mnstate.edu [web.mnstate.edu]

Spectroscopic Profile of 4-Phenyl-2-Butanol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic alcohol 4-phenyl-2-butanol, a compound of interest in various chemical and pharmaceutical research domains. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below, offering a clear and concise reference for researchers.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.25 - 7.15 | Multiplet | - | 5H | Aromatic protons (C₆H₅) |

| 3.77 | Sextet | 6.2 | 1H | CH-OH |

| 2.72 | Triplet | 7.8 | 2H | Ph-CH₂ |

| 1.73 | Multiplet | - | 2H | CH₂-CH(OH) |

| 2.39 | Singlet | - | 1H | OH |

| 1.19 | Doublet | 6.2 | 3H | CH₃ |

Solvent: CDCl₃. Instrument: 400 MHz NMR Spectrometer.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 142.1 | C (quaternary, aromatic) |

| 128.4 | CH (aromatic) |

| 128.3 | CH (aromatic) |

| 125.8 | CH (aromatic) |

| 67.3 | CH-OH |

| 40.8 | Ph-CH₂ |

| 32.2 | CH₂-CH(OH) |

| 23.6 | CH₃ |

Solvent: CDCl₃. Instrument: 100 MHz NMR Spectrometer.

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 | Strong, Broad | O-H stretch (alcohol) |

| 3025 | Medium | C-H stretch (aromatic) |

| 2965, 2925, 2855 | Strong | C-H stretch (aliphatic) |

| 1605, 1495, 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| 1090 | Strong | C-O stretch (secondary alcohol) |

| 745, 695 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Sample preparation: Neat liquid film on NaCl plates.

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 150 | 15 | [M]⁺ (Molecular Ion) |

| 132 | 25 | [M - H₂O]⁺ |

| 117 | 100 | [M - CH₃CHO]⁺ |

| 105 | 30 | [C₈H₉]⁺ |

| 91 | 85 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 20 | [C₆H₅]⁺ |

| 45 | 40 | [CH₃CHOH]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 1 second.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence is used.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: A background spectrum of the clean, empty salt plates is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

-

Instrumentation: An electron ionization (EI) mass spectrometer is used.

-

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200 °C.

-

Mass Range: m/z 40-500.

-

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of the detected ions as a function of their mass-to-charge ratio (m/z). The most intense peak (base peak) is assigned a relative intensity of 100%.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

Caption: Workflow for the structural determination of this compound.

An In-depth Technical Guide on the Physical Properties of 4-Phenyl-2-Butanol

This guide provides a comprehensive overview of the key physical properties of 4-phenyl-2-butanol, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate and detailed information for their work. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a logical diagram illustrating the relationship between these physical characteristics.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values have been compiled from various sources and represent the most current and reliable data available.

| Physical Property | Value | Conditions |

| Boiling Point | 239-240 °C | @ 760.00 mm Hg |

| 123-124 °C | @ 15.00 mm Hg[1] | |

| 132 °C | @ 14 mmHg[2][3][4] | |

| 140-142 °C | @ 14 mmHg[2] | |

| 138-140 °C | @ 33 mmHg[2] | |

| 206-207 °C | ||

| Density | 0.970 g/mL | @ 25 °C[2][3][4] |

| 0.977-0.983 g/mL | @ 25.00 °C[1] | |

| 0.984 g/mL | @ 20 °C[2] | |

| 0.972 g/mL | @ 25 °C[2] | |

| 0.976 g/mL | @ 25 °C[2] | |

| 0.98 g/mL | @ 20/20 °C[5] |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure compounds, the boiling point is a characteristic physical property.

1. Simple Distillation Method:

This method is suitable when a relatively large volume of the liquid is available.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

The liquid is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is heated, and as the liquid boils, the vapor rises, passes into the condenser, liquefies, and is collected in the receiving flask.

-

The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid.[6]

-

2. Micro-Boiling Point Determination (Capillary Method):

This method is ideal when only a small amount of the substance is available.

-

Apparatus: A capillary tube (sealed at one end), a small test tube or fusion tube, a thermometer, and a heating bath (e.g., Thiele tube with high-boiling mineral oil or an aluminum block).[7][8]

-

Procedure:

-

A few drops of the liquid are placed in the small test tube.

-

The capillary tube, with its open end down, is placed inside the test tube.

-

The test tube is attached to a thermometer and heated in the heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9][10]

-

Density is the mass of a substance per unit volume. For liquids, it is typically measured in grams per milliliter (g/mL).

1. Direct Measurement Method:

This is a straightforward method for determining the density of a liquid.

-

Apparatus: A graduated cylinder or a pycnometer (for higher accuracy), and an analytical balance.

-

Procedure:

-

The mass of the clean, dry graduated cylinder or pycnometer is accurately measured.

-

A known volume of the liquid is added to the container. The volume is read from the markings on the graduated cylinder or is the defined volume of the pycnometer.

-

The mass of the container with the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty container.

-

The density is then calculated by dividing the mass of the liquid by its volume.[11][12][13]

-

2. Hydrometer Method:

A hydrometer is an instrument used to measure the relative density of liquids.

-

Apparatus: A hydrometer and a tall, transparent cylinder.

-

Procedure:

-

The liquid is poured into the tall cylinder.

-

The hydrometer is gently lowered into the liquid until it floats freely.

-

The density is read directly from the scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem.[11]

-

Logical Relationship of Physical Properties

The following diagram illustrates the logical flow for determining and utilizing the physical properties of this compound.

Caption: Workflow for the determination and application of physical properties.

References

- 1. This compound | C10H14O | CID 61302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 2344-70-9 [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | 2344-70-9 [chemicalbook.com]

- 5. This compound | 2344-70-9 | TCI AMERICA [tcichemicals.com]

- 6. vernier.com [vernier.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. byjus.com [byjus.com]

- 9. jove.com [jove.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

Solubility Profile of 4-Phenyl-2-Butanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-phenyl-2-butanol in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide presents qualitative solubility information, detailed experimental protocols for determining solubility, and a theoretical framework for understanding the solubility behavior of this compound.

Introduction to this compound

This compound is an aromatic alcohol with a phenyl group and a hydroxyl group, which dictate its solubility behavior. Its structure, possessing both a nonpolar phenyl ring and a polar hydroxyl group, allows for a range of interactions with different solvents. Understanding its solubility is crucial for applications in chemical synthesis, reaction chemistry, and formulation development.

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Polarity | Type | Qualitative Solubility |

| Water | High | Protic | Insoluble/Almost Insoluble[1][3] |

| Ethanol | High | Protic | Miscible[1] |

| Methanol | High | Protic | Soluble |

| Chloroform | Medium | Aprotic | Soluble[4][5] |

| Diethyl Ether | Low | Aprotic | Soluble[4] |

| Toluene | Low | Aprotic | Soluble |

| Hexane | Low | Aprotic | Sparingly Soluble/Insoluble |

Note: "Soluble" indicates that the compound is expected to dissolve to a significant extent, though the exact quantitative value is not specified. "Miscible" implies solubility in all proportions.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. These methods are standard in the field for determining the solubility of a solid organic compound in a solvent.

Gravimetric Method

This is a straightforward and widely used method for determining solubility.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any solid particles.

-

-

Solvent Evaporation:

-

Transfer the filtered supernatant to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound to avoid its evaporation.

-

-

Quantification:

-

Once the solvent is completely evaporated, weigh the vial containing the dried solute.

-

The mass of the dissolved this compound can be determined by subtracting the initial weight of the vial.

-

-

Calculation:

-

Solubility is typically expressed in g/100 mL or mol/L. The calculation is as follows:

-

Solubility ( g/100 mL) = (mass of solute / volume of supernatant) * 100

-

Solubility (mol/L) = (mass of solute / molecular weight of solute) / volume of supernatant in L

-

-

Spectroscopic Method

This method is useful for compounds with a chromophore and can be more rapid than the gravimetric method.

Methodology:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

-

Sample Preparation and Analysis:

-

After allowing the solid to settle, carefully withdraw a small aliquot of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for determining solubility via the gravimetric method.

Logical Relationship of Solubility Factors

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent, based on the "like dissolves like" principle.

Caption: Interplay of solute and solvent properties determining solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound. While quantitative data is sparse, the provided qualitative information and detailed experimental protocols empower researchers to determine precise solubility values tailored to their specific applications. The interplay of the compound's aromatic and alcohol functionalities dictates its solubility, generally favoring polar organic solvents. For critical applications, it is highly recommended that experimental solubility determination be performed under the specific conditions of temperature and pressure relevant to the intended process.

References

- 1. This compound | C10H14O | CID 61302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2344-70-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound 2344-70-9 [mingyuanchemical.com]

- 5. (R)-(-)-4-Phenyl-2-butanol 98 , ee 99 GLC 39516-03-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Racemic Mixture of 4-Phenyl-2-butanol: Synthesis, Resolution, and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-2-butanol is a chiral secondary alcohol that holds significance in various chemical industries, most notably in the fragrance sector for its floral and fruity aroma. For researchers and professionals in drug development, its true value lies in its role as a versatile chiral building block. The stereochemistry of the hydroxyl group at the C2 position makes it a valuable precursor for the asymmetric synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis of racemic this compound, its resolution into discrete enantiomers, and a summary of its key physicochemical characteristics.

Physicochemical Characteristics

The properties of the racemic mixture and its individual enantiomers are crucial for their application and handling. Below is a summary of the key quantitative data.

| Property | Racemic (±)-4-Phenyl-2-butanol | (S)-(+)-4-Phenyl-2-butanol | (R)-(-)-4-Phenyl-2-butanol |

| CAS Number | 2344-70-9 | 22148-86-3 | 39516-03-5 |

| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol | 150.22 g/mol | 150.22 g/mol |

| Appearance | Colorless to pale yellow liquid | - | - |

| Boiling Point | 132 °C at 14 mmHg | 206-207 °C (lit.) | - |

| Density | ~0.970 g/mL at 25 °C | 0.976 g/mL at 25 °C | - |

| Refractive Index (n20/D) | ~1.5140 | ~1.5150 | - |

| Specific Rotation ([α]20/D) | Not applicable | +15.8° (c=1 in chloroform) | -17.0° (c=1 in chloroform) |

| Solubility | Soluble in organic solvents, insoluble in water. | Soluble in organic solvents, insoluble in water. | Soluble in organic solvents, insoluble in water. |

Synthesis of Racemic (±)-4-Phenyl-2-butanol

The synthesis of racemic this compound can be effectively achieved through two primary routes: the Grignard reaction and the reduction of a corresponding ketone.

Experimental Protocol 1: Grignard Reaction

This method involves the reaction of a Grignard reagent, benzylmagnesium chloride, with propylene (B89431) oxide.

Materials:

-

Magnesium turnings

-

Benzyl (B1604629) chloride

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Propylene oxide

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of benzyl chloride in anhydrous diethyl ether or THF.

-

Slowly add a small portion of the benzyl chloride solution to the magnesium turnings. The reaction is initiated by gentle warming.

-

Once the reaction starts, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of benzylmagnesium chloride.

-

Reaction with Propylene Oxide: Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of propylene oxide in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Experimental Protocol 2: Reduction of 4-Phenyl-2-butanone

This method involves the reduction of the ketone, 4-phenyl-2-butanone, using a mild reducing agent like sodium borohydride (B1222165).

Materials:

-

4-Phenyl-2-butanone (also known as benzylacetone)

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) or ethanol

-

Water

-

Diethyl ether or dichloromethane

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenyl-2-butanone in methanol or ethanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Reduction: Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Work-up: Quench the reaction by the slow addition of water.

-

Acidify the mixture to a pH of ~2 with dilute hydrochloric acid to decompose the borate (B1201080) complexes.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether or dichloromethane.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation.

Resolution of Racemic (±)-4-Phenyl-2-butanol

The separation of the enantiomers of this compound is critical for its application in asymmetric synthesis. Enzymatic kinetic resolution is a highly efficient and environmentally benign method for this purpose.

Experimental Protocol 3: Lipase-Catalyzed Kinetic Resolution

This protocol utilizes the enantioselectivity of an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), to selectively acylate one of the enantiomers.

Materials:

-

Racemic (±)-4-phenyl-2-butanol

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., hexane, toluene)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a flask, dissolve racemic this compound in the chosen anhydrous organic solvent.

-

Add the acyl donor to the solution.

-

Add the immobilized lipase to the reaction mixture.

-

Enzymatic Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated, 30-40 °C).

-

Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.

-

Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

Separation: The resulting mixture contains one enantiomer of the alcohol and the ester of the other enantiomer. Separate these two compounds using silica gel column chromatography.

-

Hydrolysis of the Ester (Optional): The separated ester can be hydrolyzed (e.g., using a base like sodium hydroxide (B78521) in an alcohol/water mixture) to obtain the other enantiomer of this compound.

Biological Activity and Applications in Drug Development

While this compound is primarily recognized for its use in the fragrance industry, its enantiomerically pure forms are valuable chiral synthons in the pharmaceutical sector. There is limited evidence of significant direct pharmacological activity of this compound itself. However, its importance in drug development is well-established as a precursor to more complex chiral molecules.

Notably, the enantiomers of this compound serve as key starting materials for the synthesis of various chiral amines, which are prevalent in many classes of therapeutic agents. For instance, (R)-4-phenyl-2-butanol has been identified as a precursor for the synthesis of certain antihypertensive and anti-epileptic agents. The structural motif of a phenyl group separated from a chiral hydroxyl center by a flexible alkyl chain is a common feature in many biologically active compounds.

The lack of direct and potent biological activity of this compound itself means there are no established signaling pathways that it directly modulates. Its utility for drug development professionals is therefore not as a therapeutic agent in its own right, but as a crucial and cost-effective starting material for the stereoselective synthesis of APIs. The development of efficient and scalable methods for the synthesis and resolution of this compound is thus of significant interest to the pharmaceutical industry.

Conclusion

The racemic mixture of this compound is a readily accessible chemical intermediate that can be synthesized through robust and scalable methods such as the Grignard reaction or ketone reduction. The true potential of this compound for high-value applications, particularly in drug development, is unlocked through its resolution into single enantiomers. Enzymatic kinetic resolution, especially using lipases like Candida antarctica lipase B, offers a highly efficient and green method to achieve this separation. While not a drug itself, the enantiopure forms of this compound are indispensable chiral building blocks, enabling the stereoselective synthesis of a variety of pharmaceutical agents. This guide provides the foundational technical information required for researchers and scientists to effectively synthesize, resolve, and utilize this versatile chiral alcohol in their research and development endeavors.

IUPAC nomenclature and synonyms for 4-phenyl-2-butanol

An In-depth Technical Guide to 4-Phenyl-2-Butanol

This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis protocols, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure C₆H₅CH₂CH₂CH(OH)CH₃ is systematically named according to IUPAC nomenclature.

IUPAC Name: 4-phenylbutan-2-ol[1][2]

The molecule is also known by a variety of synonyms in commercial and academic literature. These include:

-

4-Phenylbutan-2-ol[1]

-

Methylphenethylcarbinol[1]

-

Benzenepropanol, alpha-methyl-[1]

-

1-Phenyl-3-butanol[1]

-

2-Hydroxy-4-phenylbutane[1]

-

Phenylethyl methyl carbinol[1]

Physicochemical Properties

This compound is a colorless, oily liquid with a characteristic floral and fruity odor.[1][3][4] It is sparingly soluble in water but soluble in organic solvents.[4][5] The key quantitative properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | [1][5] |

| Molecular Weight | 150.22 g/mol | [1] |

| CAS Number | 2344-70-9 | [1] |

| Density | 0.970 g/mL at 25 °C | [3][6] |

| Boiling Point | 132 °C at 14 mmHg | [3][6] |

| Refractive Index | n20/D 1.5140 | [3][6] |

| Flash Point | 110.56 °C | [7] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. The choice of method may depend on the desired scale, stereochemistry, and available starting materials.

Hydrogenation of Benzylideneacetone

Optically inactive this compound can be prepared via the hydrogenation of benzylideneacetone.[3]

-

Reactants: Benzylideneacetone, hydrogen gas.

-

Solvent: Alcohol (e.g., ethanol).

-

Catalyst: Platinum oxide, palladium oxide, or ferrous sulfate.[3]

-

Conditions: The reaction is typically carried out under pressure.[3]

-

Procedure: Benzylideneacetone is dissolved in an appropriate alcoholic solvent in a pressure vessel. The catalyst is added, and the vessel is pressurized with hydrogen gas. The reaction mixture is agitated until the uptake of hydrogen ceases. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by distillation.

Synthesis from Benzene (B151609) via Grignard Reagent

A multi-step synthesis starting from benzene can be employed to produce this compound.[8]

-

Friedel-Crafts Alkylation: Benzene is alkylated with methyl chloride in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) to yield toluene.[8]

-

Halogenation: Toluene undergoes free-radical halogenation with sulfuryl chloride under UV light to produce benzyl (B1604629) chloride.[8]

-

Grignard Reagent Formation: Benzyl chloride is reacted with magnesium metal in dry ether to form the Grignard reagent, phenylmethylmagnesium chloride.[8]

-

Reaction with Propylene (B89431) Oxide: The Grignard reagent is then treated with propylene oxide. The nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the epoxide ring, leading to ring-opening.[8]

-

Hydrolysis: Subsequent hydrolysis of the resulting magnesium alkoxide yields this compound.[8]

References

- 1. This compound | C10H14O | CID 61302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 2344-70-9 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS 2344-70-9: this compound | CymitQuimica [cymitquimica.com]

- 6. 4-苯基-2-丁醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 2344-70-9 [thegoodscentscompany.com]

- 8. quora.com [quora.com]

Technical Guide: 4-Phenyl-2-butanol (CAS 2344-70-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, hazards, and experimental applications of 4-Phenyl-2-butanol (CAS 2344-70-9). The information is intended for use by professionals in research, scientific, and drug development fields.

Core Properties

This compound is a chiral secondary alcohol characterized by a phenyl group attached to a butanol backbone. It is a versatile intermediate in organic synthesis and has applications in the fragrance industry.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Appearance | Clear, colorless oily liquid | [2] |

| Odor | Floral-fruity, herbaceous | [1][2] |

| Boiling Point | 132 °C at 14 mmHg | [3] |

| Density | 0.970 g/mL at 25 °C | [3] |

| Refractive Index | 1.5140 at 20 °C | [3] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [1][2] |

| pKa | 15.10 ± 0.20 (Predicted) | [2] |

Hazards and Safety Information

Proper handling of this compound is essential to ensure laboratory safety. The following table summarizes its known hazards.

| Hazard Type | Description | Precautionary Statements | Source(s) |

| Skin Contact | May cause skin irritation. | S24/25: Avoid contact with skin and eyes. | [2] |

| Eye Contact | May cause eye irritation. | S24/25: Avoid contact with skin and eyes. | [2] |

| Inhalation | Not extensively documented, but inhalation of vapors should be avoided. | Use in a well-ventilated area. | - |

| Ingestion | Not extensively documented, but ingestion should be avoided. | Do not ingest. | - |

Storage: Store in a cool, dry place. Keep the container tightly closed when not in use.

Experimental Protocols

This compound is utilized in various chemical transformations. Below are detailed methodologies for its synthesis and a key biocatalytic application.

Synthesis of this compound via Grignard Reaction

One common method for the synthesis of this compound involves the reaction of a Grignard reagent with an epoxide.[4]

Materials:

-

Benzene

-

Methyl chloride (CH₃Cl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Sulfuryl chloride (SO₂Cl₂)

-

Magnesium (Mg) turnings

-

Dry diethyl ether

-

Propylene (B89431) oxide

-

Hydrochloric acid (for workup)

Procedure:

-

Friedel-Crafts Alkylation: Benzene is alkylated with methyl chloride in the presence of anhydrous aluminum chloride to yield toluene.

-

Chlorination: Toluene is reacted with sulfuryl chloride under UV light to produce benzyl (B1604629) chloride.

-

Grignard Reagent Formation: Benzyl chloride is reacted with magnesium turnings in dry diethyl ether to form the Grignard reagent, phenylmethylmagnesium chloride (PhCH₂MgCl).

-

Reaction with Epoxide: The freshly prepared Grignard reagent is treated with propylene oxide.

-

Hydrolysis: The reaction mixture is then hydrolyzed with a dilute acid (e.g., HCl) to yield this compound.

Caption: Workflow for the synthesis of this compound.

Biocatalytic Asymmetric Reduction of 4-Phenyl-2-butanone

The enantiomerically pure (S)-4-phenyl-2-butanol is a valuable chiral precursor. It can be synthesized with high enantiomeric excess through the asymmetric bioreduction of 4-phenyl-2-butanone using a whole-cell biocatalyst. A study by Bayhan et al. demonstrated this using Lactobacillus paracasei BD71.[5][6]

Materials:

-

4-Phenyl-2-butanone (substrate)

-

Lactobacillus paracasei BD71 (biocatalyst)

-

Growth medium for the microorganism

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7)

-

Incubator shaker

-

Centrifuge

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Cultivation of Biocatalyst: Lactobacillus paracasei BD71 is cultivated in a suitable growth medium until a sufficient cell density is reached.

-

Cell Harvesting: The cells are harvested by centrifugation and washed with a buffer solution.

-

Bioreduction Reaction: The harvested cells are resuspended in a buffer solution containing the substrate, 4-phenyl-2-butanone.

-

Incubation: The reaction mixture is incubated in a shaker at a controlled temperature (e.g., 29 °C) and agitation speed (e.g., 189 rpm) for a specific duration (e.g., 66 hours).[5]

-

Extraction: After the reaction, the mixture is extracted with an organic solvent to isolate the product.

-

Analysis: The conversion and enantiomeric excess of (S)-4-phenyl-2-butanol are determined using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Biological Activity and Signaling Pathways

While this compound is not extensively studied for its pharmacological effects, some biological activities have been reported.

Enzyme Inhibition: Mushroom Tyrosinase

A study has shown that this compound can inhibit the activity of mushroom tyrosinase, a key enzyme in melanin (B1238610) synthesis.[7] This suggests its potential as an antityrosinase agent.

-

Inhibition of Monophenolase Activity: It acts as a mixed-type inhibitor and lengthens the lag time of the enzyme.[7]

-

Inhibition of Diphenolase Activity: It acts as a noncompetitive inhibitor.[7]

The inhibitor concentrations leading to 50% activity loss (IC₅₀) were determined to be 1.1 mM for monophenolase and 0.8 mM for diphenolase.[7]

Caption: Experimental workflow for the tyrosinase inhibition assay.

Predicted Biological Interactions

Computational predictions suggest that this compound may interact with several cytochrome P450 enzymes, including CYP2C9, CYP2C19, CYP2D6, and CYP1A2.[8] However, these are predicted interactions and require experimental validation.

Currently, there is no documented evidence of this compound being directly involved in specific cellular signaling pathways. Its primary relevance in drug development is as a chiral building block for the synthesis of more complex pharmaceutical compounds.[9]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary applications are in organic synthesis, particularly for the creation of chiral molecules, and in the fragrance industry. While its biological activities are not extensively explored, its inhibitory effect on mushroom tyrosinase suggests potential for further investigation. The provided experimental protocols for its synthesis and biocatalytic transformation offer a foundation for its practical application in a research setting. As with all chemicals, appropriate safety precautions should be observed during handling and use.

References

- 1. This compound | C10H14O | CID 61302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. research.itu.edu.tr [research.itu.edu.tr]

- 7. Inhibition effects of benzylideneacetone, benzylacetone, and this compound on the activity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. plantaedb.com [plantaedb.com]

- 9. smolecule.com [smolecule.com]

Potential Biological Activities of 4-Phenyl-2-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

This technical guide provides an in-depth overview of the potential biological activities of 4-phenyl-2-butanol. Due to the limited direct research on this compound, this document focuses on the extensively studied biological activities of its close structural analog, rhododendrol (B1680608) (4-(4-hydroxyphenyl)-2-butanol). The primary activities discussed are its tyrosinase inhibition and cytotoxicity, with a detailed exploration of the underlying molecular mechanisms. This guide includes a compilation of available quantitative data, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways to support further research and drug development efforts in this area.

Introduction

This compound is an aromatic alcohol with a chemical structure that suggests potential for various biological activities. While its primary commercial application has been in the fragrance industry, its structural similarity to other biologically active phenylbutanoids warrants a closer examination of its pharmacological potential.[1] This guide synthesizes the available information, with a significant focus on data from its hydroxylated analog, rhododendrol, to infer the potential biological activities of this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its biological activities and designing experimental studies.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O | [2] |

| Molecular Weight | 150.22 g/mol | [2] |

| Appearance | Colorless oily liquid | [2] |

| Odor | Floral, fruity, herbaceous | [2] |

| Boiling Point | 123-124 °C at 15 mmHg | [2] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [2] |

Potential Biological Activities

Based on the available literature, the most well-documented biological activity related to the this compound scaffold is tyrosinase inhibition and subsequent cytotoxicity, as extensively studied for rhododendrol.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. Its inhibition is a target for treating hyperpigmentation disorders and for skin-lightening applications in cosmetics. Rhododendrol has been shown to be a competitive inhibitor of mushroom tyrosinase.[3]

Table 1: Tyrosinase Inhibitory Activity of Rhododendrol

| Compound | Target Enzyme | Inhibition Type | IC₅₀ (µM) | Reference |

| Rhododendrol | Mushroom Tyrosinase | Competitive | Not explicitly quantified in the provided text, but noted as a competitive inhibitor. | [3] |

Cytotoxicity

The most significant biological activity reported for the this compound scaffold, based on studies of rhododendrol, is its cytotoxicity towards melanocytes.[4][5] This effect is directly linked to its interaction with tyrosinase.

Mechanism of Cytotoxicity:

The cytotoxicity of rhododendrol is tyrosinase-dependent and involves a cascade of intracellular events.[3][4][5]

-

Metabolic Activation by Tyrosinase: Tyrosinase metabolizes rhododendrol into reactive quinone species.[5]

-

Oxidative Stress: These quinone intermediates can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within the melanocytes.[5][6]

-

Endoplasmic Reticulum (ER) Stress: The accumulation of reactive metabolites and oxidative stress can disrupt protein folding processes, leading to ER stress.[3][7]

-

Apoptosis: Prolonged ER stress and cellular damage trigger the apoptotic pathway, leading to programmed cell death. This is evidenced by the upregulation of the CCAAT-enhancer-binding protein homologous protein (CHOP) gene and the activation of caspase-3.[3][8]

Signaling Pathway for Rhododendrol-Induced Melanocyte Cytotoxicity

Caption: Tyrosinase-dependent cytotoxicity of rhododendrol in melanocytes.

Potential Anticancer Activity

The cytotoxic activity of rhododendrol against melanocytes suggests a potential for this compound and its derivatives to be investigated as anticancer agents, particularly for melanoma. However, studies on non-melanoma cancer cell lines are currently lacking. A study on structurally related 4-phenyl-2-quinolone derivatives has shown antiproliferative activities against various cancer cell lines.[9]

Potential Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of this compound is not available, studies on a structurally related compound, 4-(phenylsulfanyl)butan-2-one, have demonstrated anti-inflammatory effects by reducing the expression of inflammatory cytokines.[10] This suggests that the phenylbutanone scaffold may possess anti-inflammatory properties that could be explored for this compound.

Potential Antimicrobial Activity

There is limited information on the antimicrobial properties of this compound. Research on other aromatic alcohols and their derivatives has shown a range of antibacterial and antifungal activities.[11] Further investigation is required to determine the antimicrobial spectrum of this compound.

Experimental Protocols

The following are generalized protocols for key assays relevant to the biological activities discussed. These should be optimized for specific experimental conditions.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay is used to determine the inhibitory effect of a compound on tyrosinase activity.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (substrate)

-

Phosphate (B84403) buffer (pH 6.8)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and mushroom tyrosinase solution.

-

Pre-incubate the mixture for a defined period at a specific temperature (e.g., 10 minutes at 25°C).

-

Initiate the enzymatic reaction by adding L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

Workflow for Tyrosinase Inhibition Assay

Caption: General workflow for a tyrosinase inhibition assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Materials:

-

Target cell line (e.g., B16 melanoma cells)

-

Cell culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to an untreated control.

Workflow for MTT Cytotoxicity Assay

Caption: General workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

The available scientific evidence, primarily from studies on its close analog rhododendrol, strongly suggests that this compound possesses significant biological activities, most notably tyrosinase inhibition and cytotoxicity in melanocytes. The detailed molecular mechanisms involving tyrosinase-dependent metabolic activation, oxidative stress, and ER stress-induced apoptosis have been elucidated for rhododendrol and provide a solid foundation for investigating this compound.

Future research should focus on directly evaluating the biological activities of this compound to confirm the activities inferred from its analog. Key areas for investigation include:

-

Anticancer Activity: Screening against a panel of cancer cell lines, including both melanoma and non-melanoma types, to determine its cytotoxic spectrum and potency.

-

Anti-inflammatory Effects: Investigating its ability to modulate inflammatory pathways in relevant cellular and in vivo models.

-

Antimicrobial Spectrum: Assessing its efficacy against a broad range of pathogenic bacteria and fungi.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its biological activities and understand the structural requirements for its effects.

A thorough investigation into these areas will provide a comprehensive understanding of the pharmacological potential of this compound and could lead to the development of novel therapeutic agents.

References

- 1. MTT (Assay protocol [protocols.io]

- 2. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhododendrol, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rhododendrol, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism. | Sigma-Aldrich [merckmillipore.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-(4-Hydroxyphenyl)-2-butanol (rhododendrol)-induced melanocyte cytotoxicity is enhanced by UVB exposure through generation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rhododenol Activates Melanocytes and Induces Morphological Alteration at Sub-Cytotoxic Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different effects of five depigmentary compounds, rhododendrol, raspberry ketone, monobenzone, rucinol and AP736 on melanogenesis and viability of human epidermal melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(Phenylsulfanyl)butan-2-One Suppresses Melanin Synthesis and Melanosome Maturation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Thermochemical data for 4-phenyl-2-butanol

An In-depth Technical Guide to the Thermochemical Data of 4-Phenyl-2-Butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for this compound. Due to a lack of experimentally determined values for this specific compound, this guide presents a combination of calculated data and relevant experimental data for structurally similar aromatic alcohols. This information is crucial for professionals in drug development and chemical research for understanding the energetic properties, stability, and reactivity of this compound.

Core Thermochemical Data

The following tables summarize the available calculated thermochemical data for this compound and experimental data for related aromatic alcohols for comparative purposes. It is important to note that the data for this compound are theoretical estimations and should be used with the understanding that experimental verification is required for critical applications.

Table 1: Calculated Thermochemical Data for this compound

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 6.47 | kJ/mol | Joback Calculated Property |

| Enthalpy of Formation (gas, ΔfH°gas) | -170.71 | kJ/mol | Joback Calculated Property |

| Enthalpy of Fusion (ΔfusH°) | 16.26 | kJ/mol | Joback Calculated Property |

| Enthalpy of Vaporization (ΔvapH°) | 56.42 | kJ/mol | Joback Calculated Property |

Table 2: Experimental Thermochemical Data for Structurally Related Aromatic Alcohols

| Compound | Property | Value | Unit | Source |

| Benzyl Alcohol | Standard Enthalpy of Formation (liquid, ΔfH°liquid) | -154.5 ± 1.7 | kJ/mol | [1] |

| Enthalpy of Vaporization (ΔvapH°, 298.15 K) | 65.75 ± 0.51 | kJ/mol | [1] | |

| Standard Enthalpy of Formation (gas, ΔfH°gas) | -88.8 ± 1.8 | kJ/mol | [1] | |

| Standard Molar Entropy (S⦵298) | 217.8 | J/(K·mol) | [2] | |

| Constant Pressure Heat Capacity (Cp,liquid, 298.15 K) | 215.94 | J/(mol·K) | [3][4] | |

| 2-Phenylethanol | Constant Pressure Heat Capacity (Cp,liquid, 298.15 K) | 252.64 | J/(mol·K) | [5][6] |

| Enthalpy of Vaporization (ΔvapH°, 298.15 K) | 66.7 | kJ/mol | [7] |

Experimental Protocols

The determination of thermochemical data for a liquid organic compound such as this compound would typically involve bomb calorimetry to determine the enthalpy of combustion and Differential Scanning Calorimetry (DSC) to determine heat capacity and enthalpies of phase transitions.

Bomb Calorimetry for Enthalpy of Combustion

This protocol outlines the procedure for determining the enthalpy of combustion of a liquid sample like this compound.

Objective: To measure the heat of combustion of this compound at constant volume.

Apparatus:

-

Isoperibol bomb calorimeter

-

Steel bomb vessel

-

Crucible (platinum or other inert material)

-

Ignition wire (e.g., nichrome)

-

Oxygen cylinder with pressure regulator

-

Calorimeter bucket with a known mass of water

-

High-precision thermometer

-

Stirrer

-

Pellet press (for solid calibration standards)

-

Analytical balance

Procedure:

-

Calibration:

-

A standard substance with a known heat of combustion, such as benzoic acid, is used to determine the heat capacity of the calorimeter.

-

A pellet of the standard (approximately 1 g) is weighed accurately.

-

The pellet is placed in the crucible, and an ignition wire of known length is attached to the electrodes of the bomb head, ensuring it touches the pellet.

-

A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 25-30 atm.

-

The bomb is placed in the calorimeter bucket containing a precisely weighed amount of water.

-

The initial temperature is recorded after thermal equilibrium is reached.

-

The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and it begins to cool.

-

The heat capacity of the calorimeter is calculated from the temperature rise and the known heat of combustion of the standard.

-

-

Sample Measurement:

-

For a non-volatile liquid like this compound, a known mass of the liquid is accurately weighed directly into the crucible.[8] For volatile liquids, encapsulation in a gelatin or plastic capsule of known heat of combustion is necessary.[8]

-

The procedure follows the same steps as the calibration (steps 3-9).

-

The heat of combustion of the sample is calculated from the observed temperature rise and the predetermined heat capacity of the calorimeter, with corrections made for the heat of formation of nitric acid and the combustion of the ignition wire.[9]

-

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

This protocol describes the use of DSC to measure the heat capacity and enthalpy of fusion of this compound.

Objective: To determine the specific heat capacity as a function of temperature and the enthalpy of fusion.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed DSC pans (e.g., aluminum)

-

Crimper for sealing pans

-

Analytical balance

-

Reference material with a known heat capacity (e.g., sapphire)

Procedure:

-

Heat Capacity Measurement (ASTM E1269): [10]

-

An empty DSC pan is run as a baseline.

-

A reference material (e.g., a sapphire disk of known mass) is placed in a pan and run through the desired temperature program (e.g., -100 °C to 600 °C at a heating rate of 20 °C/min).[10][11]

-

A known mass of this compound is hermetically sealed in a DSC pan.

-

The sample is subjected to the same temperature program as the baseline and the reference material.

-

The specific heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the empty pan (baseline), and the reference material.[12]

-

-

Enthalpy of Fusion Measurement:

-

A known mass of this compound is hermetically sealed in a DSC pan.

-

The sample is cooled to a temperature below its expected freezing point.

-

The sample is then heated at a controlled rate through its melting point.

-

The enthalpy of fusion is determined by integrating the area of the melting peak on the DSC thermogram.

-

Visualizations

Reaction Pathway: Hydrogenation of 4-Phenyl-2-butanone

The following diagram illustrates the reaction pathway for the hydrogenation of 4-phenyl-2-butanone, where this compound is a key intermediate. This process can lead to different products depending on the catalyst and reaction conditions.[13][14]

Logical Workflow: Experimental Determination of Enthalpy of Formation